The synthesis of Ioversol involves several key steps:
The process allows for large-scale industrial production due to its relatively mild reaction conditions and straightforward operational steps. The final product is purified through techniques such as preparative liquid chromatography to ensure high purity and yield .
Ioversol predominantly undergoes substitution reactions due to its iodine atoms and hydrophilic functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
The major products from these reactions typically include various iodinated derivatives that maintain the essential properties of Ioversol as a contrast agent .
Ioversol enhances radiographic images by increasing the contrast between different tissues based on their density and composition. It achieves this by absorbing X-rays more effectively than surrounding tissues due to its high iodine content.
These properties contribute significantly to its effectiveness as a contrast medium while minimizing adverse effects during medical imaging procedures .
Ioversol finds extensive use in various scientific fields:
The evolution of iodinated contrast media (ICMs) progressed from inorganic iodides (1920s) to ionic monomers (diatrizoate, iothalamate) with high osmolality (>1,400 mOsm/kg). These high-osmolar contrast agents (HOCAs) caused frequent adverse events due to their 5–8× higher osmolality than plasma [1] [6].
The 1970s–1980s marked the advent of nonionic monomers like ioversol, iopamidol, and iohexol. By eliminating ionic dissociation, they reduced osmolality to 600–800 mOsm/kg (2–3× plasma osmolality) [1] [6]. Ioversol (FDA-approved in 1989) emerged as a pivotal LOCM with the following advantages:
Table 1: Evolution of Iodinated Contrast Media
Generation | Examples | Osmolality (mOsm/kg) | Iodine:Osmolar Particle Ratio |
---|---|---|---|
Ionic Monomers | Diatrizoate, Iothalamate | >1,400 | 3:2 |
Ionic Dimers | Ioxaglate | ~600 | 6:2 |
Nonionic Monomers | Ioversol, Iohexol | 600–800 | 3:1 |
Nonionic Dimers | Iodixanol | 290 (iso-osmolar) | 6:1 |
Ioversol’s molecular design integrates three key principles: iodine density optimization, osmolality reduction, and hydrophilicity enhancement.
Molecular weight (807.115 g/mol) and hydroxyl groups ensure water solubility and extracellular distribution [2].
Osmolality Mechanisms:Nonionic monomers achieve low osmolality via a 3:1 iodine-to-particle ratio. Ionic agents exhibit lower ratios (3:2 for monomers; 6:2 for dimers), increasing osmotic load [1] [6].
Structure-Property Relationships:
Ioversol enhances imaging across multiple modalities through distinct pharmacokinetic and physicochemical properties:
Extravasates into lesions with disrupted vasculature (e.g., tumors), improving detection sensitivity [2] [4].
Angiography:
Provides immediate vascular opacification (15–120 seconds) during cerebral/peripheral arteriography. High iodine content (320 mg I/mL in Optiray 320) enables high-resolution vessel delineation [2].
Innovative Nanoplatforms:Polymeric nanoparticles (liposomes, micelles) encapsulate ioversol to address limitations:
Table 2: Ioversol in Advanced Delivery Systems
Nanoplatform | Key Innovations | Benefits |
---|---|---|
Polymeric Micelles | Ioversol conjugated to amphiphilic polymers | Enhanced tumor accumulation |
Liposomes | Iodinated monomers encapsulated in lipid bilayers | Delayed clearance, reduced CIN risk |
Dendrimers | Ioversol bound to branched macromolecules | High payload (60.4 wt% iodine) |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: